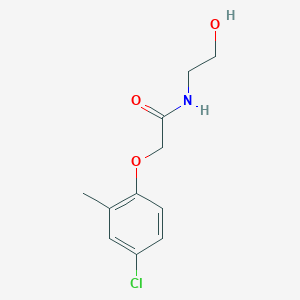![molecular formula C18H15NO B182654 N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide CAS No. 2428-32-2](/img/structure/B182654.png)
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) that has been extensively studied for its potential as an anti-cancer agent. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibiting HDAC activity can promote the expression of genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
作用機序
The mechanism of action of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves inhibition of HDAC activity, leading to increased acetylation of histone proteins and altered gene expression. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide preferentially targets class I HDACs, which are overexpressed in many types of cancer. In addition to histone proteins, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also acetylate non-histone proteins, such as transcription factors and chaperones, leading to additional effects on gene expression and protein function.
生化学的および生理学的効果
In addition to its effects on gene expression, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is important for the stability and function of many client proteins, including oncogenic signaling proteins. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also inhibit the activity of DNA methyltransferases, enzymes that add methyl groups to DNA and can contribute to gene silencing in cancer cells.
実験室実験の利点と制限
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for structure-activity relationship studies. It has a well-defined mechanism of action that can be studied using biochemical and molecular biology techniques. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its anti-tumor activity and potential mechanisms of resistance.
One limitation of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide is its relatively low potency compared to other HDAC inhibitors, such as vorinostat and romidepsin. This can make it challenging to achieve therapeutic concentrations in vivo without causing toxicity. Another limitation is its lack of selectivity for specific HDAC isoforms, which can lead to off-target effects and potential toxicity.
将来の方向性
There are several future directions for research on N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide and related compounds. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower doses and with fewer side effects. Another area of interest is the identification of biomarkers that can predict response to HDAC inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in combining HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance.
合成法
The synthesis of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves several steps, starting with the reaction of indene with formaldehyde to form 1-(2-hydroxyethyl)indene. This intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to form the desired product, which is purified by recrystallization. The overall yield of the synthesis is around 10%.
科学的研究の応用
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while sparing normal cells. In vivo studies have demonstrated anti-tumor activity in xenograft models, with minimal toxicity to the host.
特性
CAS番号 |
2428-32-2 |
|---|---|
製品名 |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15NO/c1-13(20)19-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)16/h2-12H,1H3,(H,19,20)/b16-12+ |
InChIキー |
JOCHSLRZAFMTAV-FOWTUZBSSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



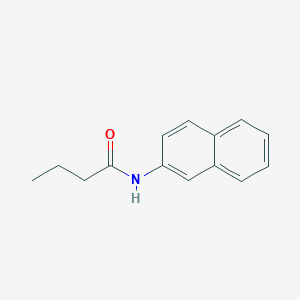
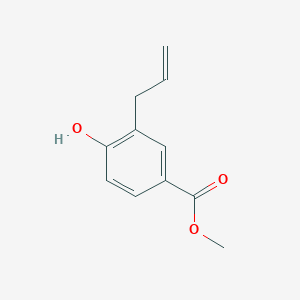
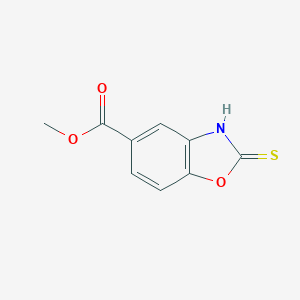
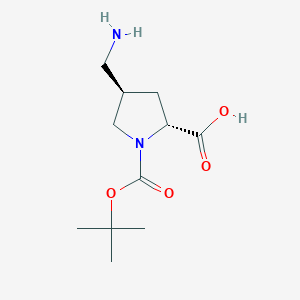
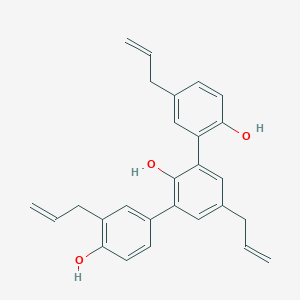
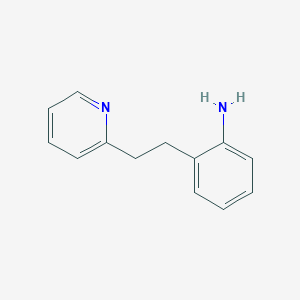
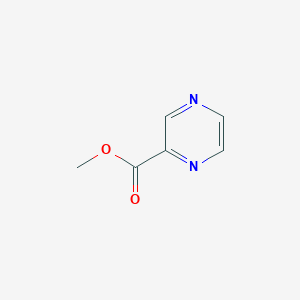

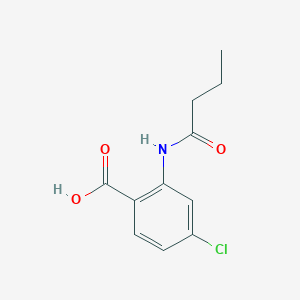
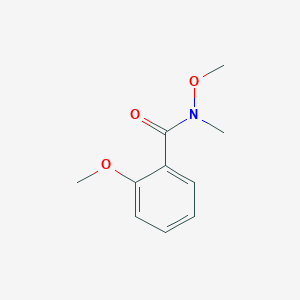
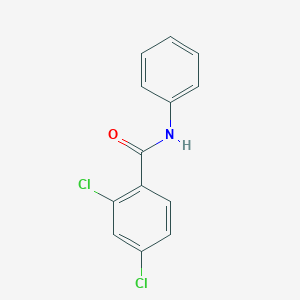
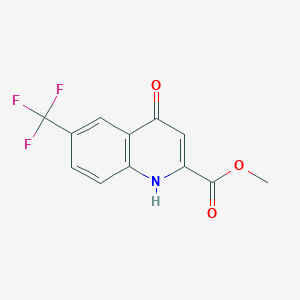
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)
